molecular formula C13H19NO B8588212 4-Piperidinemethanol, 1-methyl-4-phenyl- CAS No. 4220-10-4

4-Piperidinemethanol, 1-methyl-4-phenyl-

Cat. No.: B8588212
CAS No.: 4220-10-4
M. Wt: 205.30 g/mol
InChI Key: FDIJINBEVKPNEC-UHFFFAOYSA-N
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Description

4-Piperidinemethanol, 1-methyl-4-phenyl-, is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with three key substituents:

  • A methyl group at the nitrogen atom (position 1).
  • A phenyl group and a hydroxymethyl group (-CH₂OH) at the 4-position carbon of the piperidine ring .

This structure confers unique physicochemical and pharmacological properties. Piperidine derivatives are widely studied for their biological activities, including antitumor, antiarrhythmic, and receptor-modulating effects. The hydroxymethyl group enhances polarity, influencing solubility and binding interactions, while the phenyl and methyl groups contribute to steric and electronic effects .

Properties

CAS No.

4220-10-4

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1-methyl-4-phenylpiperidin-4-yl)methanol

InChI

InChI=1S/C13H19NO/c1-14-9-7-13(11-15,8-10-14)12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3

InChI Key

FDIJINBEVKPNEC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CO)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring
Compound Name Substituents (Position) Key Properties References
4-Piperidinemethanol, 1-methyl-4-phenyl- 1-Me, 4-Ph, 4-CH₂OH Moderate polarity, potential receptor binding due to phenyl and hydroxymethyl
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) 1-(4-Fluorobenzyl), 4-CH₂OH, 4-Ph-F Enhanced σ1 receptor affinity due to fluorinated aryl groups
MDL 11,939 1-(2-Phenylethyl), 4-CH₂OH, α-Ph Antiarrhythmic activity; prolonged cardiac action potential duration
Glemanserin 1-(2-Phenylethyl), 4-CH₂OH, α-Ph 5-HT2A receptor antagonism; studied for neuropsychiatric applications
PF-543 Derivatives 1-Tail modifications (e.g., prolinol) Antitumor activity via sphingosine kinase inhibition

Key Observations :

  • Fluorinated analogs (e.g., compound 7) exhibit improved receptor binding affinity compared to non-fluorinated derivatives, likely due to enhanced electronegativity and lipophilicity .
  • Phenylethyl substituents at the 1-position (e.g., MDL 11,939, Glemanserin) increase steric bulk, favoring interactions with hydrophobic receptor pockets .
  • Hydroxymethyl position : The 4-CH₂OH group in the target compound contrasts with PF-543 derivatives, where substituents are introduced at the 1-position, leading to divergent biological targets .
Pharmacological Activity
  • Anticancer Potential: Derivatives with 4-piperidinemethanol moieties (e.g., Combretastatin A-4 analogues) showed low activity against cancer cells (IC₅₀ > 10 µM) and poor aqueous solubility, limiting therapeutic utility .
  • Receptor Selectivity : Glemanserin’s 5-HT2A antagonism (Ki < 1 nM) highlights the impact of α-phenyl substitution, absent in the target compound .
Physicochemical Properties
Property 4-Piperidinemethanol, 1-Methyl-4-Phenyl- Analog with 4-CH₂OH and 1-Cyclohexylmethyl Analog with 1-(2-Aminophenyl)
Molecular Weight 175.275 g/mol 205.301 g/mol 206.29 g/mol
Aqueous Solubility Low (similar to Combretastatin analogs) Moderate (due to piperidinylmethyl group) Improved (amine enhances polarity)
LogP ~2.5 (estimated) ~1.8 ~1.2

Key Trends :

  • Polar groups (e.g., -NH₂ in 1-(2-aminophenyl) derivatives) improve solubility but may reduce membrane permeability .
  • Bulky substituents (e.g., cyclohexylmethyl) decrease solubility due to increased hydrophobicity .

Challenges :

  • Stereochemical control in hydroxymethyl-containing derivatives requires specialized methods (e.g., enzymatic resolution) .
  • Low yields in bulky substituent introductions (e.g., phenylethyl groups) due to steric hindrance .

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